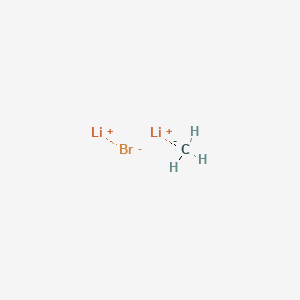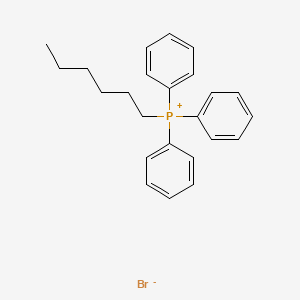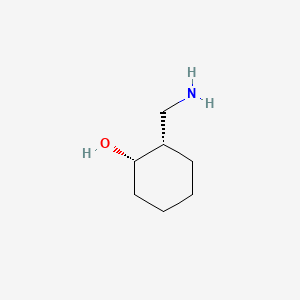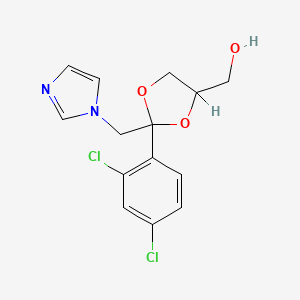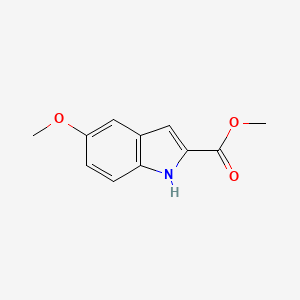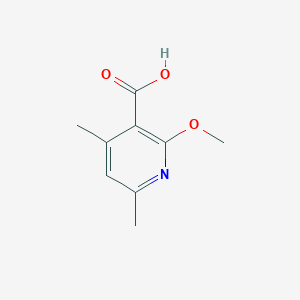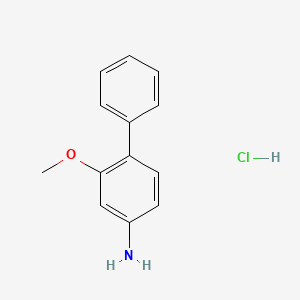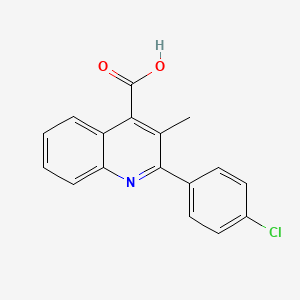
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the synthesis of a compound with a similar structure, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has been described in a patent . Another study reported the synthesis and photoluminescence behavior of europium complexes with a related compound, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . Density Functional Theory (DFT) has also been used to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Analogous Compounds : Research on the synthesis of various quinoline derivatives, such as 2-amino- and 2-methylquinoline-3,4-dicarboximide, was conducted to explore their potential as antimalarial agents, although they did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970).
- Hydrogenation Processes : Studies have been performed on the hydrogenation of heterocyclic compounds like quinoline, where 2-methylquinoline was hydrogenated to 1,2,3,4-tetrahydro-2-methylquinoline (Watanabe et al., 1984).
- Antimicrobial Agents Synthesis : Efforts have been made to create compounds with potential antibacterial and antifungal activities. For instance, compounds derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate were synthesized and tested for antimicrobial properties (Desai et al., 2007).
Chemical Properties and Reactions
- Supramolecular Structures : Studies have investigated noncovalent weak interactions between 2-methylquinoline/quinoline and carboxylic acids, contributing to understanding their binding properties (Gao et al., 2014).
- Gas Phase Reactions : Research on the gas-phase formation of carboxylic acids from substituted isoquinolines, relevant to drug development, has been conducted, providing insights into mass spectrometric conditions (Thevis et al., 2008).
Potential Biological Activities
- Anti-inflammatory Properties : A study explored the anti-inflammatory effects of similar compounds, demonstrating the potential for peripheral benzodiazepine receptor ligands to inhibit oedema formation (Torres et al., 1999).
- Binding with DNA : Investigations on the interaction of quinoline derivatives with DNA, such asthieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids, have been conducted. These studies have shown how these compounds bind to DNA, offering insights into their potential use in biomedical research (Naik et al., 2006).
Exploration of Antagonistic Properties
- NMDA Receptor Antagonism : Research on the synthesis and testing of tetrahydroquinolines for antagonist activity at the glycine site of the NMDA receptor has been conducted. Some of these compounds exhibited significant antagonist potency, suggesting their potential use in neurological research (Leeson et al., 1992).
Chemical Synthesis Advances
- Novel Synthetic Approaches : Studies have reported new methods for synthesizing 2-phenylquinoline-4-carboxylic acids, which are structurally related to 2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid. These methods involve innovative approaches like the Sandmeyer reaction (Raveglia et al., 1997).
Photophysical and Computational Studies
- Experimental and Computational Analysis : Combined experimental and computational studies have been carried out on rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include quinoline derivatives. These studies aimed at understanding the optical properties and electronic structure of these complexes (Albertino et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-4-2-3-5-14(13)19-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMJUPLERGXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358003 | |
| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
CAS RN |
43071-47-2 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43071-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43071-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



